1-(4-Amino-phenyl)-2-dimethylamino-ethanol
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Overview
Description
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol typically involves the reaction of p-nitrophenylacetic acid with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, as well as substituted phenyl derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- p-Aminophenyl alpha-D-mannopyranoside
- p-Aminophenyl alpha-D-galactopyranoside
- p-Aminophenol
Uniqueness
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is unique due to its specific structural features, which include both an amino group and a hydroxyl group attached to a phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
CAS No. |
78982-94-2 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-10(13)8-3-5-9(11)6-4-8/h3-6,10,13H,7,11H2,1-2H3 |
InChI Key |
CINBORSIEJDADO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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